molecular formula C17H15BrF3N3O2 B2512441 5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine CAS No. 2034430-74-3

5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine

Cat. No.: B2512441
CAS No.: 2034430-74-3
M. Wt: 430.225
InChI Key: XWMPODJMIPAXOP-UHFFFAOYSA-N
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Description

5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a piperidinyl-oxy-pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps. One common method starts with the bromination of a pyrimidine derivative, followed by the introduction of the piperidinyl-oxy group through nucleophilic substitution. The trifluoromethylbenzoyl group is then attached using a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dehalogenated compound.

Scientific Research Applications

5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and bromine groups but lacks the piperidinyl-oxy-pyrimidine structure.

    5-Bromo-2-(trifluoromethyl)pyridine: Similar in structure but with different functional groups attached.

Uniqueness

5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is unique due to its combination of a bromine atom, a trifluoromethyl group, and a piperidinyl-oxy-pyrimidine structure. This unique combination of functional groups imparts specific chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrF3N3O2/c18-13-8-22-16(23-9-13)26-14-2-1-7-24(10-14)15(25)11-3-5-12(6-4-11)17(19,20)21/h3-6,8-9,14H,1-2,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMPODJMIPAXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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